4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
Overview
Description
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is particularly interesting due to its bromomethyl group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide typically involves the bromomethylation of 1-methyl-1H-indazole. One common method includes the reaction of 1-methyl-1H-indazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of hydrobromic acid and paraformaldehyde remains a common approach due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form methyl derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings, forming various biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives and alcohols.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophiles such as thiols and amines in proteins and enzymes. This interaction can inhibit enzyme activity or alter receptor function, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 4-Bromobenzaldehyde
- 4-Bromomethyl coumarins
Uniqueness
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is unique due to its indazole core, which imparts distinct electronic and steric properties compared to other bromomethyl compounds. This uniqueness makes it particularly valuable in the synthesis of indazole-based pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(bromomethyl)-1-methylindazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMILKLZSOJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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